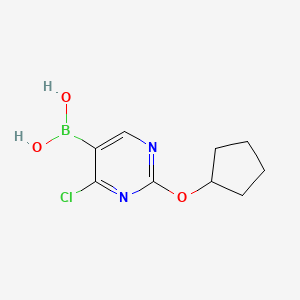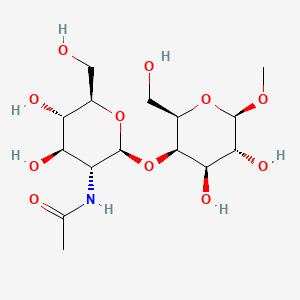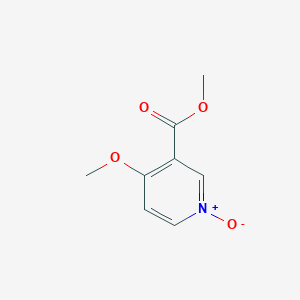![molecular formula C24H12ClFN2O3S B14082114 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chromeno[2,3-c]pyrrole and benzothiazole rings, followed by their functionalization and coupling.
-
Step 1: Synthesis of Chromeno[2,3-c]pyrrole Core
- Starting materials: 4-chlorophenylamine, 2-hydroxybenzaldehyde
- Reaction conditions: Acidic or basic catalysis, reflux conditions
- Product: Intermediate chromeno[2,3-c]pyrrole derivative
-
Step 2: Synthesis of Benzothiazole Core
- Starting materials: 2-aminothiophenol, 6-fluorobenzaldehyde
- Reaction conditions: Cyclization under acidic conditions
- Product: 6-fluoro-1,3-benzothiazole
-
Step 3: Coupling Reaction
- Starting materials: Intermediate chromeno[2,3-c]pyrrole derivative, 6-fluoro-1,3-benzothiazole
- Reaction conditions: Palladium-catalyzed cross-coupling, elevated temperatures
- Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Aqueous or organic solvents, elevated temperatures
- Products: Oxidized derivatives with modified functional groups
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents, low temperatures
- Products: Reduced derivatives with altered aromaticity
-
Substitution
- Reagents: Halogenating agents, nucleophiles
- Conditions: Organic solvents, room temperature or reflux
- Products: Substituted derivatives with new functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane, toluene
Catalysts: Palladium, platinum, acid or base catalysts
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a lead compound for drug development
- Investigation of its biological activity against various diseases
-
Materials Science
- Exploration of its properties for use in organic electronics
- Potential application in the development of novel polymers
-
Biological Research
- Study of its interactions with biological macromolecules
- Use as a probe in biochemical assays
-
Industrial Applications
- Potential use in the synthesis of advanced materials
- Exploration of its properties for use in coatings and adhesives
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
-
Binding to Enzymes
- Inhibition or activation of enzyme activity
- Modulation of metabolic pathways
-
Interaction with Receptors
- Binding to cell surface or intracellular receptors
- Alteration of signal transduction pathways
-
DNA Intercalation
- Insertion between DNA base pairs
- Disruption of DNA replication and transcription
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
-
1-(4-Chlorophenyl)-2-(1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Lacks the fluorine substituent
- Different biological and chemical properties
-
This compound
- Similar structure but with different substituents
- Varying reactivity and applications
-
This compound
- Different aromatic ring systems
- Unique chemical and physical properties
Propiedades
Fórmula molecular |
C24H12ClFN2O3S |
|---|---|
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H12ClFN2O3S/c25-13-7-5-12(6-8-13)20-19-21(29)15-3-1-2-4-17(15)31-22(19)23(30)28(20)24-27-16-10-9-14(26)11-18(16)32-24/h1-11,20H |
Clave InChI |
LOOXRJUIEURTSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC6=C(S5)C=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
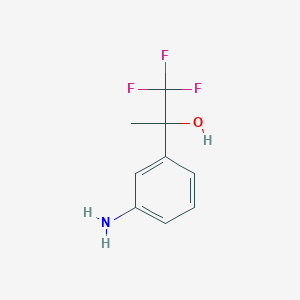
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
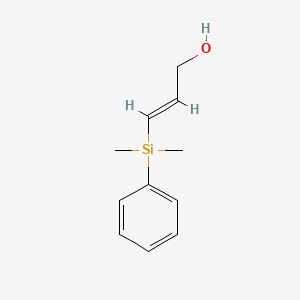
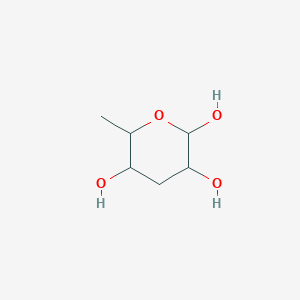
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)

![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
